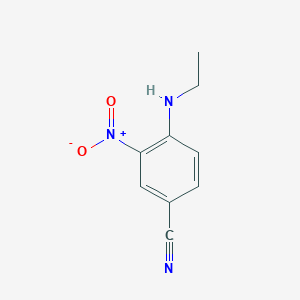

4-(Ethylamino)-3-nitrobenzonitrile

Description

General Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile, a simple aromatic compound with the formula C₆H₅(CN), serves as a foundational structure for a vast array of derivatives. wikipedia.org These derivatives, characterized by the presence of a cyano (-CN) group attached to a benzene (B151609) ring, are integral to various fields of chemical research. atamankimya.com They are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai

In the laboratory, benzonitrile and its derivatives are valuable solvents and versatile precursors for the synthesis of numerous other organic compounds. wikipedia.orgatamankimya.com They can react with amines to form N-substituted benzamides and can be used to create coordination complexes with transition metals like palladium. wikipedia.orgatamankimya.comwikipedia.org These complexes are often soluble in organic solvents and serve as useful intermediates in chemical reactions due to the labile nature of the benzonitrile ligand. wikipedia.orgatamankimya.com

The synthesis of benzonitrile derivatives is a significant area of focus. Methods include the ammoxidation of toluene, the dehydration of benzamide (B126), and the Rosenmund-von Braun reaction. wikipedia.org Recent advancements have also explored novel methods for cyanation of aryl halides. researchgate.net The study of benzonitrile derivatives extends to understanding their formation in interstellar space, highlighting their fundamental importance in chemistry. pnas.orgnih.gov

Significance of Nitro and Amine Functionalities in Aromatic Systems

The presence of nitro (-NO₂) and amine (-NH₂) groups on an aromatic ring profoundly influences the molecule's chemical properties and reactivity. The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orgsurendranatheveningcollege.com This characteristic is crucial in directing the outcome of chemical reactions. Nitroaromatic compounds are typically synthesized through nitration using a mixture of nitric and sulfuric acids. surendranatheveningcollege.comkhanacademy.org

Conversely, the amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The reduction of a nitro group is a widely used method to introduce an amino group into an aromatic molecule. kmchemistry.comacs.org This transformation is of great importance in the synthesis of a wide range of functionalized molecules, including many pharmaceutical compounds. acs.org The interplay between nitro and amine groups on an aromatic ring allows for a diverse range of chemical transformations and is a key strategy in synthetic organic chemistry.

Contextualization of 4-(Ethylamino)-3-nitrobenzonitrile within the Broader Class of Substituted Benzonitriles

This compound is a specific example of a substituted benzonitrile, incorporating the nitrile, nitro, and a secondary amine (ethylamino) functional groups onto the benzene ring. The strategic placement of these groups dictates its unique chemical behavior. The electron-withdrawing nitro group at position 3 and the electron-donating ethylamino group at position 4 create a "push-pull" electronic effect, which can significantly influence the molecule's reactivity and properties.

The synthesis of related structures, such as 4-(methylamino)-3-nitrobenzonitrile, often involves the reaction of a precursor like 4-fluoro-3-nitrobenzonitrile (B23716) with the corresponding amine. This suggests a probable synthetic route for this compound would involve a similar nucleophilic aromatic substitution reaction.

The presence of both a nucleophilic site (the ethylamino group) and an electrophilic aromatic ring (activated by the nitro and cyano groups) makes this compound a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents or functional materials. Its structure is related to other researched benzonitrile derivatives, such as those investigated for their potential as PD-1/PD-L1 inhibitors in cancer therapy. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| CAS Number | 90349-18-1 |

| Appearance | Not explicitly stated, but related compounds are often yellow solids. |

This data is compiled from various chemical suppliers and databases. epa.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(ethylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOBDXXEMGRNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389458 | |

| Record name | 4-(ethylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90349-18-1 | |

| Record name | 4-(ethylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Ethylamino 3 Nitrobenzonitrile

Established Synthetic Routes to 4-(Ethylamino)-3-nitrobenzonitrile

The primary approach to synthesizing this compound involves nucleophilic aromatic substitution, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups, such as the nitro and cyano moieties in the precursors, facilitates this reaction by activating the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic systems. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For the synthesis of this compound, this strategy proves highly effective.

The reaction between 4-fluoro-3-nitrobenzonitrile (B23716) and ethylamine (B1201723) stands as a primary and efficient method for the synthesis of this compound. The fluorine atom, being a good leaving group in activated aromatic systems, is readily displaced by the ethylamine nucleophile. The electron-withdrawing effects of the adjacent nitro group and the para-cyano group significantly activate the C4 position for nucleophilic attack.

The general reaction is as follows:

The efficiency and outcome of the nucleophilic aromatic substitution reaction are highly dependent on the reaction conditions. While specific data for the reaction with ethylamine is not extensively detailed in the public domain, analogous reactions with other amines provide insight into the influential parameters. For instance, the synthesis of similar 4-(alkylamino)-3-nitrobenzonitrile derivatives often employs polar aprotic solvents such as tetrahydrofuran (THF) or can be carried out using an excess of the amine reactant as the solvent.

The reaction temperature is a critical factor; typically, these reactions are conducted at elevated temperatures, often at the reflux temperature of the solvent or amine, to overcome the activation energy barrier. Reaction times can vary from a few hours to overnight, and progress is usually monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

| Parameter | General Influence | Typical Conditions for Analogous Reactions |

| Solvent | A polar aprotic solvent is often preferred to solvate the reactants and facilitate the reaction. | Tetrahydrofuran (THF), Ethanol, or excess amine. |

| Temperature | Higher temperatures generally increase the reaction rate. | Reflux conditions (e.g., 40-100 °C). |

| Reaction Time | Sufficient time is required for the reaction to reach completion. | 4 to 18 hours, monitored by TLC. |

Analogous Synthetic Approaches Utilizing Halogenated Precursors

While 4-fluoro-3-nitrobenzonitrile is a common precursor, other halogenated starting materials can also be employed in analogous synthetic strategies. The reactivity of the halogen leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. However, practical considerations such as the cost and availability of the starting materials often influence the choice of precursor.

For example, 4-chloro-3-nitrobenzonitrile can be used to synthesize various 4-anilino-3-nitrobenzonitrile derivatives. In a reported synthesis, 4-chloro-3-nitrobenzonitrile was heated with aniline at 403 K for 18 hours to yield 4-anilino-3-nitrobenzonitrile in 63% yield after recrystallization from ethanol nih.gov. Similarly, the synthesis of 4-isopropylamino-3-nitrobenzonitrile was achieved by refluxing 4-chloro-3-nitrobenzonitrile with t-propylamine in tetrahydrofuran for 4 hours, resulting in an 89% yield nih.gov. These examples demonstrate the viability of using chloro-substituted precursors for the synthesis of 4-(substituted-amino)-3-nitrobenzonitriles, including the ethylamino derivative. A patent also describes the reaction of 4-chloro-3-nitrobenzoic acid with methylamine as an analogous substitution reaction google.com.

Derivatization Reactions and Functional Group Transformations of this compound

The presence of multiple functional groups in this compound opens avenues for a range of derivatization reactions, allowing for its use as a scaffold in the synthesis of more complex molecules. One of the most common and useful transformations is the reduction of the nitro group.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to an amino group yields 3-amino-4-(ethylamino)benzonitrile, a diamino derivative that is a valuable building block for the synthesis of heterocyclic compounds and other complex organic structures. The key challenge in this transformation is the selective reduction of the nitro group without affecting the nitrile functionality.

Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of nitriles. Catalytic transfer hydrogenation is a widely used and effective method. This technique often employs a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst like palladium on carbon (Pd/C) mdpi.com. This method is generally mild and avoids the need for high-pressure hydrogenation gas rsc.orgscispace.comrsc.org.

Another common method for the selective reduction of nitro groups is the use of metal salts, such as tin(II) chloride (SnCl2), in an acidic medium stackexchange.com. This reagent is known to be effective for reducing aromatic nitro compounds while leaving other reducible groups like nitriles, esters, and ketones unaffected stackexchange.com. Other reducing agents that have been reported for the selective reduction of nitroarenes include sodium borohydride in the presence of a nickel catalyst jsynthchem.com.

The choice of reducing agent and reaction conditions is crucial to ensure high selectivity and yield of the desired amino derivative.

| Reduction Method | Reagents | Key Features |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Mild conditions, avoids high-pressure H2. mdpi.comrsc.orgscispace.comrsc.org |

| Metal Salt Reduction | Tin(II) Chloride (SnCl2), HCl/Ethanol | Highly selective for the nitro group. stackexchange.com |

| Borohydride Reduction | Sodium Borohydride (NaBH4), Ni(PPh3)4 | Effective for nitroaromatic reduction. jsynthchem.com |

Reactions of the Ethylamino Moiety

The ethylamino group, a secondary amine attached to the aromatic ring, plays a significant role in the molecule's chemical behavior, particularly in its acid-base interactions and its role in synthetic transformations.

Acid-Base Behavior and Salt Formation

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. However, the basicity of this amine is considerably attenuated by the strong electron-withdrawing effects of the nitro (-NO₂) and nitrile (-C≡N) groups positioned ortho and para to it, respectively. These groups delocalize the nitrogen's lone pair into the aromatic system, reducing its availability for protonation.

Despite this reduced basicity, the ethylamino group can still undergo protonation in the presence of strong acids to form the corresponding ammonium salt. For instance, treatment with acids like hydrochloric acid (HCl) would lead to the formation of 4-(ethylamino)-3-nitrobenzonitrilium chloride. This acid-base chemistry is often exploited during chemical synthesis and purification processes, such as in acidification steps to induce precipitation of related compounds nih.gov.

Nucleophilic Aromatic Substitution Patterns Involving the Amino Group

The presence of the ethylamino group on the aromatic ring is typically the result of a nucleophilic aromatic substitution (SNAr) reaction. Aromatic rings themselves are generally electron-rich and resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups, such as the nitro group on the ring of this compound, activates the ring towards nucleophilic attack wikipedia.orglibretexts.org.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group wikipedia.orgtaylorfrancis.com. For the synthesis of this compound, a precursor molecule with a good leaving group (like a halide) at the C4 position would react with ethylamine. The nitro group at the C3 position (ortho to the substitution site) is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction libretexts.orgnih.gov.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with an electrophilic carbon atom pressbooks.publibretexts.org. This polarity makes it susceptible to nucleophilic attack, similar to a carbonyl group, and it can undergo a variety of transformations to yield different functional groups chemistrysteps.comlibretexts.org.

Key reactions involving the nitrile functionality include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid libretexts.orglibretexts.orgebsco.com. In an acidic medium, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water chemistrysteps.comebsco.com.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.orglibretexts.org. The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile libretexts.org.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile's electrophilic carbon to form an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone libretexts.orgchemistrysteps.comlibretexts.org. This reaction is a valuable method for forming new carbon-carbon bonds.

Below is a table summarizing the reactivity of the nitrile group.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or NaOH(aq), heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone |

Regioselectivity and Mechanistic Aspects of Syntheses and Transformations

The specific arrangement of substituents in this compound is a direct result of regiochemical control during its synthesis. The synthesis of the parent compound, 4-amino-3-nitrobenzonitrile (B23877), for example, can be achieved by the nitration of 4-acetamidobenzonitrile prepchem.com.

In this synthetic pathway, the acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing activating group. Since the para position is already occupied by the nitrile group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to one of the ortho positions (C3 or C5). This regioselectivity ensures the desired 3-nitro substitution pattern. The subsequent hydrolysis of the acetamido group yields the primary amine, which can then be ethylated to produce the final compound.

The mechanism governing the introduction of the amino group is the SNAr reaction, as detailed previously. The regioselectivity of this process is dictated by the position of a leaving group and the presence of activating electron-withdrawing groups. For a nucleophile to attack the ring, it must be strongly activated by groups in the ortho and/or para positions libretexts.org. Therefore, a precursor for this compound would require a leaving group at C4, activated by the nitrile at C1 (para) and the nitro group at C3 (ortho).

Advanced Synthetic Strategies and Future Directions in Preparation

While classical methods like the nitration of an aniline derivative followed by SNAr reaction are effective, future research may focus on developing more advanced and efficient synthetic strategies. These could include:

Catalytic Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination could potentially be employed. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This approach could offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, although the high activation of the substrate by the nitro and nitrile groups makes SNAr a very competitive and efficient method in this specific case.

Late-Stage Functionalization: Strategies involving the direct C-H amination of a 3-nitrobenzonitrile precursor could represent a more atom-economical approach, avoiding the need for a pre-installed leaving group. While challenging, the development of regioselective C-H functionalization methods is a significant area of contemporary chemical research.

Flow Chemistry: The use of continuous flow reactors for nitration and amination reactions could offer improved safety, scalability, and control over reaction parameters. The precise control of temperature and reaction time in flow systems can minimize the formation of byproducts and enhance yield.

Future work will likely focus on creating more sustainable and efficient pathways for the synthesis of this compound and related compounds, driven by the principles of green chemistry and the demand for novel chemical entities.

Molecular Structure, Conformation, and Intermolecular Interactions of 4 Ethylamino 3 Nitrobenzonitrile

The structural characteristics of 4-(Ethylamino)-3-nitrobenzonitrile are defined by the interplay of its constituent functional groups and their spatial arrangement.

Crystal Structure Analysis

Although a specific crystal structure for this compound is not publicly available, extensive research on analogous compounds provides a robust model for its structural properties.

The benzonitrile (B105546) moiety is expected to be nearly planar. In analogous structures, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine, the 4-ethylamino-3-nitrobenzene portion of the molecule maintains a high degree of planarity. nih.gov This planarity is a common feature of benzene (B151609) rings substituted with both electron-donating and electron-withdrawing groups, which facilitates electronic delocalization across the aromatic system.

The ethylamino and nitro groups attached to the benzene ring exhibit specific conformational preferences. The nitro group is often slightly twisted out of the plane of the benzene ring. For instance, in 4-ethylamino-3-nitrobenzoic acid, the dihedral angle between the nitro group and the benzene ring is 15.29 (15)°. nih.gov Similarly, in 3-nitrobenzonitrile, the nitro group is tilted with a dihedral angle of 11.22 (6)° relative to the benzene ring. nih.gov In contrast, for 4-isopropylamino-3-nitrobenzonitrile, the nitro group is nearly coplanar with the aromatic ring, showing a dihedral angle of only 3.4 (3)°. researchgate.net

The conformation of the ethylamino group can vary. In some related structures, one of the ethylamine (B1201723) groups is disordered and positioned so that the methyl group is directed out of the plane of the ring by approximately 85 degrees. nih.gov

Intramolecular Hydrogen Bonding Characteristics

Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation of this compound.

A characteristic feature of compounds with adjacent amino and nitro groups on a benzene ring is the formation of an intramolecular N—H⋯O hydrogen bond. nih.gov This interaction occurs between the hydrogen atom of the ethylamino group and an oxygen atom of the neighboring nitro group. This hydrogen bond leads to the formation of a stable six-membered ring, often referred to as an S(6) ring motif. nih.gov This feature is consistently observed in related molecules like 4-ethylamino-3-nitrobenzoic acid and 4-isopropylamino-3-nitrobenzonitrile. nih.govresearchgate.net

The geometric parameters of this intramolecular hydrogen bond in a related compound are detailed in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N3—H3A···O2 | 0.86 | 1.99 | 2.643 (2) | 132 |

| Data for 4-Isopropylamino-3-nitrobenzonitrile researchgate.net |

Intermolecular Interactions and Supramolecular Assembly

Intermolecular forces dictate how individual molecules of this compound pack in the crystalline state, leading to a higher-order supramolecular assembly.

In the solid state, molecules of similar structures are linked by a network of intermolecular hydrogen bonds. For instance, in 2,6-bis(ethylamino)-3-nitrobenzonitrile, the molecules are connected by both intermolecular N—H⋯O hydrogen bonds, involving the amine and nitro groups of adjacent molecules, and N—H⋯N hydrogen bonds, where the amine group interacts with the nitrile functionality of a neighboring molecule. nih.gov These interactions create a two-dimensional network. nih.gov

In the case of 4-isopropylamino-3-nitrobenzonitrile, the crystal structure is stabilized by weak aromatic C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net The table below presents the geometry of these intermolecular interactions.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C1—H1A···N1 | 0.93 | 2.61 | 3.469 (3) | 153 |

| C4—H4A···O1 | 0.93 | 2.40 | 3.298 (3) | 163 |

| C5—H5A···N1 | 0.93 | 2.60 | 3.529 (4) | 175 |

| Data for 4-Isopropylamino-3-nitrobenzonitrile researchgate.net |

Formation of Molecular Chains and Networks in the Solid State

In the crystalline state, molecules of substituted nitroarenes often organize into extended chains and networks through specific intermolecular interactions. For compounds containing amino or substituted amino groups, hydrogen bonding is a primary directional force. In the case of this compound, the hydrogen atom on the ethylamino group can act as a hydrogen-bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as acceptors.

This is exemplified in related structures. For instance, studies on 2,6-Bis(ethylamino)-3-nitrobenzonitrile show that molecules are linked by both intermolecular N-H···O hydrogen bonds (between the amine and nitro groups) and N-H···N hydrogen bonds (between the amine and nitrile groups) to form a two-dimensional network. nih.gov Similarly, the crystal structure of 4-Ethylamino-3-nitrobenzoic acid, a closely related molecule, features prominent hydrogen bonding that links molecules into centrosymmetric dimers. nih.gov These examples strongly suggest that this compound would likely form one- or two-dimensional chains and networks stabilized by a combination of N-H···O and N-H···N hydrogen bonds, which are critical in guiding the assembly of the supramolecular architecture.

Role of π–π Stacking Interactions in Crystal Packing

Aromatic π–π stacking is another key interaction that frequently governs the crystal packing of planar nitroaromatic compounds. researchgate.netnih.govmdpi.comfigshare.com These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The presence of both electron-donating (ethylamino) and electron-withdrawing (nitro, nitrile) groups on the benzene ring of this compound creates a polarized π-system, which can enhance these stacking interactions.

Influence of Substituent Variations on Packing Motifs

Small modifications to the functional groups on the benzonitrile core can lead to dramatic changes in the resulting crystal packing. nih.gov This principle of crystal engineering highlights the delicate balance of intermolecular forces.

Comparing this compound with its analogs illustrates this point effectively:

Effect of an Additional Group: The compound 2,6-Bis(ethylamino)-3-nitrobenzonitrile features a second ethylamino group. Its crystal structure is dominated by a robust two-dimensional hydrogen-bonding network. This intricate network forces alternating molecules to be positioned nearly orthogonally to one another, which indicates that strong π–π stacking interactions are not a significant factor in its packing. nih.gov

Effect of Removing the Ethyl Group: The parent amine, 4-amino-3-nitrobenzonitrile (B23877), lacks the ethyl substituent. Theoretical analysis of its structure has focused on the formation of dimers and tetramers as the fundamental units of the crystal net, driven by hydrogen bonds and dipole interactions. nih.gov The absence of the bulky ethyl group may allow for a more compact packing arrangement.

These comparisons demonstrate that the specific nature and position of substituents are critical determinants of the final solid-state structure, dictating whether the packing will be dominated by planar π-stacking or by more complex three-dimensional hydrogen-bonded networks. nih.gov

Structural Characterization Techniques in Research

The precise elucidation of the three-dimensional structure of molecules like this compound relies on advanced analytical techniques. Single-crystal X-ray diffraction provides definitive information on the solid-state conformation and packing, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed chemical structure in solution. nih.govsigmaaldrich.com

Single-Crystal X-ray Diffraction Studies

While specific crystallographic data for this compound is not publicly available, the data from the closely related compound 4-Ethylamino-3-nitrobenzoic acid provides an excellent example of the insights gained from such an analysis. nih.gov The study revealed key structural features, including the slight twist of the nitro group relative to the benzene ring and the formation of dimers through hydrogen bonds.

Table 1: Selected Crystallographic Data for the Analogous Compound 4-Ethylamino-3-nitrobenzoic Acid Data sourced from a study on 4-Ethylamino-3-nitrobenzoic acid, a structurally similar compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4069 (4) |

| b (Å) | 6.8837 (5) |

| c (Å) | 21.0531 (15) |

| β (°) | 94.183 (3) |

| Volume (ų) | 924.93 (11) |

| Key Intramolecular Bond | N-H···O hydrogen bond forming an S(6) ring |

| Key Intermolecular Bond | O-H···O hydrogen bonds linking molecules into dimers |

| Nitro Group Dihedral Angle | 15.29 (15)° (relative to the benzene ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to identify the chemical environment of each hydrogen and carbon atom, providing definitive proof of the compound's constitution and connectivity. rsc.org

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ethyl group. The splitting patterns (multiplicities) and coupling constants of these signals would confirm the substitution pattern on the aromatic ring and the structure of the ethyl group. ¹³C NMR would complement this by showing signals for each unique carbon atom in the molecule. Although a specific spectrum for this compound is not provided in the literature, its expected chemical shifts can be predicted based on established principles.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are predicted values based on standard substituent effects and data from analogous structures.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic-H (ortho to CN) | ~8.2 - 8.4 | - |

| Aromatic-H (ortho to NH) | ~7.6 - 7.8 | - |

| Aromatic-H (meta to CN) | ~6.9 - 7.1 | - |

| Ethyl -CH₂- | ~3.4 - 3.6 | ~45 - 47 |

| Ethyl -CH₃- | ~1.3 - 1.5 | ~13 - 15 |

| Aromatic-C (C-CN) | - | ~105 - 108 |

| Cyano -C≡N | - | ~116 - 118 |

| Aromatic-C (C-NO₂) | - | ~135 - 138 |

| Aromatic-C (C-NH) | - | ~150 - 153 |

| Other Aromatic Carbons | - | ~115 - 135 |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Ethylamino)-3-nitrobenzonitrile, providing detailed information about the molecular framework at the atomic level.

High-resolution proton (¹H) NMR spectroscopy offers a precise method for assigning the protons within the this compound molecule. The distinct electronic environments of the aromatic and aliphatic protons result in a characteristic spectral pattern. The electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, combined with the electron-donating effect of the ethylamino (-NHCH₂CH₃) group, dictate the chemical shifts of the aromatic protons.

The aromatic region is expected to display an AMX spin system. The proton ortho to the cyano group and meta to the nitro group (H-5) would appear as a doublet, coupled to H-6. The proton ortho to the nitro group (H-2) would be the most deshielded and appear as a doublet. The proton ortho to the ethylamino group (H-6) would appear as a doublet of doublets, showing coupling to both H-5 and H-2. The ethyl group protons exhibit a classic triplet-quartet pattern, indicative of the CH₂-CH₃ linkage, with the methylene (B1212753) (CH₂) protons deshielded by the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a 400 MHz spectrometer using CDCl₃ as solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~2.0 |

| H-5 | ~7.5 | dd | J = 9.0, 2.0 |

| H-6 | ~6.9 | d | ~9.0 |

| NH | ~6.5 | br s | - |

| -CH₂- | ~3.5 | q | J = 7.2 |

| -CH₃ | ~1.4 | t | J = 7.2 |

Note: Predicted values are based on established substituent effects in substituted benzene (B151609) rings. Actual experimental values may vary slightly.

Low-field NMR spectroscopy, operating at lower magnetic field strengths (e.g., 60-80 MHz), has emerged as a valuable tool for rapid compound identification and quality assurance. While it lacks the spectral dispersion of high-field NMR, it excels at measuring relaxation times (T₁ and T₂), which are highly sensitive to the molecular structure, conformation, and intermolecular interactions.

For this compound, a low-field NMR analysis would generate a unique multi-parameter "fingerprint" based on its specific relaxation characteristics. This fingerprint can be used for:

Rapid Identification: By comparing the fingerprint of an unknown sample to a library of known compounds, its identity can be confirmed in minutes.

Purity Assessment: Deviations from the standard fingerprint can indicate the presence of impurities or degradation products.

Process Monitoring: The technique can be implemented for at-line or online monitoring of synthetic reactions to track the formation of this compound.

This approach is particularly advantageous in environments where high-field NMR is impractical, offering a portable and cost-effective solution for chemical analysis.

Mass Spectrometry

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound and for developing highly sensitive quantitative methods.

ESI-HRMS is the definitive technique for confirming the elemental composition of a molecule. For this compound (molecular formula: C₉H₉N₃O₂), this technique provides a highly accurate mass measurement of the protonated molecule, [M+H]⁺. The measured mass can be compared against the calculated theoretical mass, with a match within a few parts per million (ppm) providing unambiguous confirmation of the elemental formula.

Table 2: ESI-HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Ion | [M+H]⁺ |

| Theoretical Monoisotopic Mass (Da) | 192.0717 |

| Mass Accuracy Tolerance (ppm) | < 5 |

This high degree of accuracy is crucial for distinguishing the target compound from other potential isomers or isobaric interferences.

LC-MS combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry, creating a robust platform for the quantitative analysis of this compound. A reversed-phase LC method is typically employed to separate the analyte from the sample matrix.

A typical quantitative LC-MS method would involve a C18 stationary phase with a gradient elution mobile phase consisting of water and acetonitrile, often modified with a small amount of formic acid to promote protonation and enhance ESI signal intensity. The mass spectrometer is operated in positive ion mode, monitoring the protonated molecule [M+H]⁺.

Table 3: Representative LC-MS Method Parameters for Quantitative Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (SIM) | m/z 192.1 |

This setup allows for the sensitive and accurate quantification of this compound in various samples, from reaction mixtures to environmental matrices.

For highly selective and sensitive quantification in complex matrices such as biological fluids or environmental samples, tandem mass spectrometry (MS/MS) operating in Multi-Reaction Monitoring (MRM) mode is the gold standard. In an MRM experiment, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole.

This process creates a highly specific "transition" (precursor ion → product ion) that significantly reduces background noise and chemical interference. For this compound, characteristic fragmentation pathways include the loss of neutral molecules such as ethylene (C₂H₄) from the ethyl group or the loss of the nitro group.

Table 4: Plausible MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |

| 192.1 | 164.1 | C₂H₄ (Ethylene) | Quantifier |

| 192.1 | 146.1 | NO₂ (Nitrogen Dioxide) | Qualifier |

The use of at least two transitions—one for quantification and one for confirmation—ensures the reliability and defensibility of the analytical results, making MRM the preferred method for trace-level analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric properties of molecules like 4-(Ethylamino)-3-nitrobenzonitrile. These calculations provide valuable information on parameters such as bond lengths, bond angles, and the distribution of electron density within the molecule.

For the closely related compound, 4-amino-3-nitrobenzonitrile (B23877) (4A-3NBN), DFT calculations using the M06-2X method have been employed to optimize its molecular structure. nih.gov Such studies reveal the planarity of the molecule and the specific conformations of the amino and nitro groups. nih.gov The flexibility of the nitro group has been noted to be slightly greater than that of the N3-H group in natural nucleobases. nih.gov These computational analyses also allow for the determination of the infrared and Raman spectra, which can be compared with experimental data for structural validation. nih.gov

The molecular electrostatic potential (MEP) is another important property derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. This information is critical for understanding intermolecular interactions, including those with biological receptors.

Table 1: Calculated Properties of Related Nitroaromatic Compounds

| Compound | Method | Calculated Property | Value |

| 4-amino-3-nitrobenzonitrile | M06-2X/6-311++G(d,p) | Dipole Moment | Not specified in abstract |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | HOMO-LUMO Energy Gap | 2.94 eV researchgate.netmaterialsciencejournal.org |

| N-(p-diethylaminobenzylidene)p-nitroaniline | B3LYP/6-311G | Dipole Moment | 12 Debye researchgate.net |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a potential drug candidate.

For derivatives of this compound, molecular docking studies can identify potential biological targets and predict their binding interactions. For example, in a study of nitro benzamide (B126) derivatives, molecular docking analysis was used to investigate their binding to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net The results revealed that the number and orientation of nitro groups significantly influenced the binding efficiency. researchgate.net

Similarly, molecular docking has been employed to study the interaction of 4-anilinoquinazoline (B1210976) derivatives with the DNA gyrase B subunit, a known antibacterial target. nih.gov Such studies provide insights into the binding free energy and the specific hydrogen bond interactions between the ligand and the receptor's active site. nih.gov While specific docking studies for this compound were not found in the provided search results, this technique could be applied to screen for its potential biological activities by docking it against a panel of known protein targets.

Table 2: Examples of Molecular Docking Studies on Related Compounds

| Compound Class | Target Protein | Key Findings |

| Nitro benzamide derivatives | Inducible nitric oxide synthase (iNOS) | Number and orientation of nitro groups affect binding efficiency. researchgate.net |

| 4-anilinoquinazoline derivatives | DNA gyrase B subunit | Identified key hydrogen bond interactions and binding free energies. nih.gov |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase | A derivative showed a high binding affinity with a docking score of -8.9 kcal/mol. uowasit.edu.iq |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding events over time. This method complements molecular docking by providing a more realistic representation of the flexibility of both the ligand and the target.

MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking. nih.gov For instance, MD simulations of quinazoline-2,4,6-triamine derivatives complexed with the EGFR-tyrosine kinase were performed to evaluate the stability of the binding modes. nih.gov The simulations, often run for nanoseconds, can reveal changes in the protein's conformation upon ligand binding and the dynamics of the intermolecular interactions. nih.gov

These simulations are also valuable for understanding the conformational landscape of a molecule in different environments. nih.gov For this compound, MD simulations could be used to study its conformational flexibility in solution and to refine the binding modes predicted by docking studies. This would provide a more comprehensive understanding of its interactions with biological targets.

Theoretical Investigations of Intramolecular Charge Transfer (ICT) Phenomena in Related Aminobenzonitriles

Intramolecular charge transfer (ICT) is a photophysical process that can occur in molecules containing both an electron-donating and an electron-withdrawing group. This phenomenon is of great interest due to its potential applications in molecular sensors and probes.

Theoretical studies on aminobenzonitriles have explored the mechanism of ICT. These investigations often involve the calculation of potential energy surfaces to understand the transition between the locally excited (LE) state and the ICT state. The twisting of the amino group relative to the benzene (B151609) ring is often a key coordinate in this process.

While specific theoretical studies on the ICT of this compound were not identified, research on related aminobenzonitriles provides a framework for understanding this phenomenon. These studies can help to predict whether this compound is likely to exhibit ICT and to what extent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are valuable tools for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

QSAR studies on nitroaromatic compounds have been conducted to model their toxicity and other biological activities. dergipark.org.trresearchgate.net These studies often use a variety of molecular descriptors, including quantum chemical parameters, to build predictive models. dergipark.org.trnih.gov For example, a QSAR study on nitrobenzene (B124822) derivatives used hyperpolarizability and conductor-like screening model (COSMO) area as descriptors to model their toxicology. dergipark.org.trdergipark.org.tr

For this compound and its analogs, QSAR models could be developed to guide the design of new derivatives with improved activity and reduced toxicity. By identifying the key structural features that contribute to the desired biological effect, QSAR can streamline the drug discovery process.

Research Applications in Chemical Science and Beyond

Applications in Advanced Materials Science

As a functionalized aromatic molecule, 4-(Ethylamino)-3-nitrobenzonitrile serves as a foundational component in the field of materials science. Organic building blocks are crucial for the bottom-up assembly of molecular architectures, including polymers and functional materials. The presence of reactive sites—the amino group and the aromatic ring activated by the nitro and cyano substituents—allows for its incorporation into larger, more complex structures.

While specific polymers incorporating this compound are not extensively detailed in publicly available research, its structural motifs are characteristic of monomers used in the synthesis of specialized polymers. The general class of nitroaromatic compounds is utilized in creating materials with unique optical or electronic properties. The amino group on the molecule can be used for polymerization reactions, such as the formation of polyamides or polyimides, enabling the integration of the nitrobenzonitrile functionality into a polymer backbone. Such polymers could be explored for applications in gas separation membranes or as thermally stable resins.

The inherent asymmetry and high dipole moment of molecules like this compound make them candidates for research into nonlinear optical (NLO) materials. NLO materials are critical for technologies such as optical computing, data storage, and frequency conversion for lasers. The structure of this compound, featuring strong electron-donating (ethylamino) and electron-accepting (nitro, cyano) groups connected through a conjugated π-system (the benzene (B151609) ring), is a classic design for creating molecules with significant second-order NLO properties. Research in this area would involve synthesizing derivatives or incorporating this molecule into a polymer matrix and studying how its specific structure influences the material's ability to interact with intense light.

Relevance in Dye and Pigment Chemistry

The most well-established application area for this compound and structurally similar compounds is in the synthesis of colorants, particularly disperse dyes for synthetic fibers like polyester.

This compound is an ideal precursor, or intermediate, for the synthesis of azo dyes. In this process, the primary or secondary amino group (in this case, the ethylamino group) is converted into a diazonium salt through a reaction known as diazotization. This highly reactive diazonium salt is then reacted with a coupling component (typically a phenol, naphthol, or another aromatic amine) to form a stable azo dye, characterized by the -N=N- linkage that acts as the primary chromophore (color-bearing group). The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component.

Aromatic nitro dyes are a significant class of synthetic colorants, and this compound is a key building block for creating them. The nitro group, along with the cyano group, acts as a powerful auxochrome (color helper) and electron-withdrawing group. These groups modify the electronic properties of the chromophore, shifting the absorption of light to longer wavelengths and thus deepening the color (a bathochromic shift). Disperse dyes synthesized from precursors like this are designed to be small, planar, non-ionic molecules with low water solubility, which allows them to diffuse into the tightly-packed polymer chains of hydrophobic fibers like polyester under high-temperature dyeing conditions. The resulting colors are often bright and exhibit good fastness properties.

| Functional Group | Role in Dye Structure | Effect on Properties |

| Ethylamino (-NHCH₂CH₃) | Site for diazotization | Forms the diazonium salt precursor |

| Azo (-N=N-) | Chromophore | Primary source of color |

| Nitro (-NO₂) | Auxochrome / Electron-withdrawing group | Deepens color, improves light fastness |

| Cyano (-C≡N) | Auxochrome / Electron-withdrawing group | Enhances color brightness and affinity for polyester |

Biochemical and Medicinal Chemistry Research (Non-Clinical Focus)

In the realm of biochemical and medicinal chemistry, the focus is on synthesizing novel molecules and evaluating their biological activity in non-clinical settings. The nitrobenzonitrile scaffold is a recognized pharmacophore found in various biologically active compounds.

Research in this area involves using this compound as a starting material for the synthesis of more complex heterocyclic compounds. The nitro group can be chemically reduced to an amine, which can then participate in cyclization reactions to form heterocycles like quinazolines, benzimidazoles, or other fused-ring systems. These resulting heterocyclic structures are frequently investigated for a wide range of potential therapeutic activities in early-stage, non-clinical research. For instance, studies on related nitroaromatic compounds have explored their potential as anti-infective agents, including for tuberculosis, by targeting specific microbial enzymes. The unique substitution pattern of this compound provides a distinct starting point for creating novel compound libraries for screening against various biological targets.

Molecular Recognition and Ligand Binding Studies with Biomolecules

The core structure of this compound serves as a foundational component in the generation of ligands intended for precise molecular recognition and binding events with biological macromolecules. Its chemical architecture is particularly amenable to the synthesis of compounds that target specific sequences within the minor groove of DNA.

Specific Binding to DNA Minor Groove Sequences

Research has demonstrated that derivatives of 4-(alkylamino)-3-nitrobenzonitriles are valuable precursors in the creation of diamidine compounds engineered to bind to the minor groove of DNA. The general synthetic strategy involves the use of these benzonitrile (B105546) derivatives in condensation and cyclization reactions to form more elaborate heterocyclic systems. These resulting molecules are designed to fit snugly within the narrow confines of the DNA minor groove, a region that is less sterically hindered than the major groove and presents a unique electrostatic environment.

The binding of these small molecules to the DNA minor groove is a non-covalent interaction, driven by a combination of forces including van der Waals interactions, hydrogen bonding, and electrostatic forces. The concave shape of the synthesized ligands often complements the convex curvature of the minor groove, allowing for a high degree of shape-selective binding. This specificity is critical for targeting particular gene sequences and can be modulated by altering the substituents on the core structure derived from intermediates like this compound.

Mechanistic Insights into Compound-Biomolecule Interactions

Understanding the precise mechanisms through which these synthetic ligands interact with biomolecules is a key area of investigation. For DNA minor groove binders derived from this compound, the interactions are primarily with the floor and walls of the groove. The ethylamino and nitro groups of the parent molecule can be chemically modified to introduce functionalities that can act as hydrogen bond donors or acceptors, thereby influencing the specificity and strength of the binding to the DNA base pairs.

Enzyme Inhibition Research (In Vitro Investigations)

In the realm of enzymology, this compound is utilized as a versatile starting material for the synthesis of a variety of enzyme inhibitors. The nitro and nitrile functionalities, along with the aminobenzonitrile core, offer multiple avenues for chemical modification to produce compounds that can interact with the active sites of specific enzymes.

Design and Synthesis of Enzyme Modulators

The design of enzyme modulators often begins with a scaffold that can be readily functionalized, a role for which this compound is well-suited. For instance, the related compound 4-amino-3-nitrobenzonitrile (B23877) is a known precursor in the multi-step synthesis of 2-anilinobenzimidazole carboxamidines. These resulting molecules have been evaluated for their antiparasitic activity, which is often mediated through the inhibition of essential parasitic enzymes. The ethylamino group in this compound can influence the pharmacokinetic properties of the final inhibitor, such as its lipophilicity and metabolic stability. The general synthetic approach involves leveraging the reactivity of the amino and nitro groups to build more complex heterocyclic structures that can be tailored to fit the active site of a target enzyme.

| Precursor Compound | Resulting Compound Class | Potential Therapeutic Application |

| 4-amino-3-nitrobenzonitrile | 2-anilinobenzimidazole carboxamidines | Antiparasitic |

Kinetic and Mechanistic Studies of Enzyme-Compound Interactions

Once novel enzyme inhibitors are synthesized from precursors like this compound, their efficacy and mechanism of action are elucidated through in vitro kinetic studies. These investigations determine key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). By analyzing the interaction between the enzyme and the inhibitor at various substrate and inhibitor concentrations, researchers can gain a detailed understanding of how the compound affects the enzyme's catalytic activity. This information is crucial for optimizing the inhibitor's structure to enhance its potency and selectivity.

Building Block in Organic Synthesis

The strategic placement of electron-withdrawing (nitro and nitrile) and electron-donating (ethylamino) groups on the aromatic ring of this compound imparts a distinct chemical reactivity profile, making it an important intermediate in the synthesis of a variety of organic molecules.

Construction of Complex Organic Scaffolds

In the field of organic synthesis, the assembly of complex molecular frameworks is a key objective. Compounds like this compound serve as foundational starting materials in multi-step synthetic sequences. The presence of multiple reaction sites allows for the sequential addition of other molecular fragments, leading to the construction of intricate and functionally diverse organic scaffolds. The nitro group can be reduced to an amine, which can then participate in a range of coupling reactions or be a precursor for diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The ethylamino group can also be modified or can influence the reactivity of the aromatic ring. This multi-functionality is a key attribute for its use in creating complex structures that may have applications in materials science or as intermediates for pharmacologically active compounds.

Multicomponent reactions (MCRs) represent an efficient strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govdartmouth.edu The functional groups present in this compound make it a potential candidate for use in such reactions to generate diverse heterocyclic scaffolds. nih.gov

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, the presence of an amino group ortho to a nitrile group is a common structural motif for the synthesis of fused heterocyclic systems.

One important class of heterocycles that can be synthesized from precursors similar to this compound are benzimidazoles. The general synthetic strategy involves the reaction of an ortho-phenylenediamine derivative with an aldehyde or carboxylic acid. By reducing the nitro group of this compound to an amine, a substituted ortho-phenylenediamine is formed, which can then be cyclized to form a benzimidazole core. This approach allows for the introduction of various substituents onto the benzimidazole ring system, which is a common feature in many biologically active compounds. nih.gov

The synthesis of other nitrogen-containing heterocycles is also conceivable. For example, the reactive sites on this compound could potentially be utilized in condensation reactions to form quinoxalines or other fused pyrazine systems, which are also known to exhibit a wide range of biological activities. nih.gov The general principle involves the reaction of an ortho-diamine with a 1,2-dicarbonyl compound.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Benzimidazoles | Condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. | Reduction of the nitro group to form a diamino derivative, followed by cyclization. |

| Quinoxalines | Condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. | Reduction of the nitro group to form a diamino derivative, followed by cyclization. |

Analytical Research Applications for Compound Characterization and Quantitation

The accurate characterization and quantification of chemical compounds are crucial in all areas of chemical research. For a compound like this compound, various analytical techniques can be employed to determine its purity, structure, and concentration in different matrices.

For the qualitative and quantitative analysis of this compound, chromatographic techniques are particularly well-suited. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the compound from impurities and for its quantification. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is often achieved using a UV detector, as the aromatic and nitro functionalities of the molecule allow it to absorb ultraviolet light at a characteristic wavelength.

For more sensitive and selective detection, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the method of choice. These techniques couple the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. In LC-MS, the compound is first separated chromatographically and then ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides not only quantitative information but also structural information, aiding in the unequivocal identification of the compound. The development of a quantitative LC-MS/MS method would involve optimizing the ionization source parameters and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. mdpi.commdpi.comnih.gov

| Analytical Technique | Principle | Application for this compound |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity assessment and quantification in synthetic mixtures. |

| LC-MS | Separation by HPLC, detection by mass-to-charge ratio. | Identification and quantification, especially in complex matrices. |

| LC-MS/MS | Separation by HPLC, with highly selective mass spectrometric detection. | Trace level quantification and confirmation of identity. |

The validation of these analytical methods is a critical step to ensure their accuracy, precision, and reliability for their intended purpose. This would typically involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following established guidelines. wu.ac.th

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Tailored Physicochemical and Biological Properties

The core structure of 4-(Ethylamino)-3-nitrobenzonitrile offers a rich playground for medicinal chemists and material scientists. The design and synthesis of new derivatives can lead to compounds with fine-tuned properties, optimized for specific biological or material science applications.

One promising avenue is the synthesis of 4-substituted-3-nitrobenzamide derivatives. rsc.orgnih.gov By converting the nitrile group of this compound into an amide and introducing various substituents, a library of novel compounds can be generated. Research has shown that such derivatives can exhibit potent anti-tumor activities. rsc.orgnih.gov For instance, a study on a series of 4-substituted-3-nitrobenzamide derivatives revealed that certain compounds displayed significant inhibitory activities against various cancer cell lines. rsc.orgnih.gov This suggests that derivatives of this compound could be explored as potential anticancer agents.

Furthermore, the synthesis of novel thiazole-5-carbonitrile (B1321843) derivatives presents another exciting direction. derpharmachemica.com Thiazole (B1198619) rings are known to be present in a wide range of biologically active compounds. By incorporating a thiazole moiety into the this compound backbone, it may be possible to develop new antimicrobial agents. A study on 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives demonstrated moderate antibacterial and antifungal activity. derpharmachemica.com

The following table outlines potential derivatives of this compound and their potential properties based on existing research on similar compounds.

| Derivative Class | Potential Synthetic Route | Potential Properties/Applications | Supporting Evidence |

| 4-Substituted-3-nitrobenzamides | Hydrolysis of the nitrile to a carboxylic acid, followed by amidation. | Anticancer activity | Studies on similar nitrobenzamide derivatives show potent anti-tumor effects. rsc.orgnih.gov |

| Thiazole-5-carbonitrile derivatives | Reaction with reagents to form a thiazole ring fused or attached to the benzonitrile (B105546) core. | Antimicrobial (antibacterial, antifungal) activity | Research on other thiazole-carbonitrile compounds indicates antimicrobial potential. derpharmachemica.com |

| β-Lactam conjugates | Utilization of the amino group to build a β-lactam ring. | Antibacterial activity | 3-Amino-4-(ethylamino)benzonitrile is a known intermediate for β-lactam synthesis. |

Exploration of New Application Domains for the Compound and its Derivatives

Beyond the established roles of benzonitrile derivatives in pharmaceuticals and as chemical intermediates, the unique electronic and structural features of this compound and its future derivatives could unlock novel application domains.

One such area is in the field of advanced materials, particularly for applications in laser technology and optical communications. The introduction of a nitro group can enhance the charge transfer characteristics of a molecule. nih.gov This has been observed in 3-heterylamino-substituted 9-nitrobenzanthrone derivatives, which exhibit promising nonlinear optical (NLO) properties. nih.gov By analogy, derivatives of this compound could be designed to possess significant NLO properties, making them candidates for use in optical devices.

The development of novel antimicrobial and anticancer agents remains a significant area of exploration. The reduced form of this compound, 3-amino-4-(ethylamino)benzonitrile, serves as a crucial intermediate in the synthesis of various biologically active compounds. This highlights the potential of the core structure as a scaffold for developing new therapeutics. For instance, its derivatives could be investigated for their efficacy as inhibitors of specific enzymes involved in cancer progression or microbial growth.

The synthesis of β-lactams, a cornerstone of antibacterial therapy, is another potential application. The amino group of the reduced form of the title compound provides a reactive handle for constructing the characteristic four-membered β-lactam ring.

Integration of Advanced Experimental Techniques with Computational Methodologies for Comprehensive Understanding

To fully unlock the potential of this compound and its derivatives, a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling is essential.

Advanced experimental techniques like single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of these molecules. nih.gov A study on the related compounds N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile utilized this technique to elucidate their crystal structures and understand the intermolecular interactions. nih.gov Such structural insights are invaluable for understanding structure-property relationships and for the rational design of new derivatives.

Computational methodologies, such as molecular docking, can be employed to predict the binding affinity of these compounds to biological targets. mdpi.com For example, in a study on novel phthalimide (B116566) derivatives, docking studies were used to investigate the interaction with the COX-2 enzyme, providing insights into their anti-inflammatory mechanism. mdpi.com Similar computational approaches can be applied to derivatives of this compound to screen for potential biological activities and to guide synthetic efforts.

The integration of these techniques can lead to a more comprehensive understanding of the compound's properties, as illustrated in the table below.

| Technique | Information Gained | Application in Research | Example from Related Research |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions. | Rational drug design, understanding crystal packing and solid-state properties. | Elucidation of the crystal structures of N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules (e.g., enzymes, receptors). | Virtual screening of compound libraries, understanding mechanism of action. | Docking study of phthalimide derivatives on the COX-2 enzyme. mdpi.com |

| Quantum Chemical Calculations | Electronic properties, charge distribution, reactivity indices, and spectroscopic properties. | Predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic data. |

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Benzonitrile Derivatives

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The future synthesis of this compound and its derivatives should embrace these principles.

One promising green approach is the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgrsc.org A study on the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride demonstrated that an ionic liquid could act as a co-solvent, catalyst, and phase-separation agent, leading to a high-yield, environmentally friendly process. rsc.orgrsc.org This methodology could be adapted for the synthesis of this compound, potentially replacing traditional volatile organic solvents and corrosive reagents.

Another green technique is the use of ultrasound irradiation to promote chemical reactions. asianpubs.org The synthesis of benzoin (B196080) derivatives has been successfully achieved using ultrasound, which often leads to shorter reaction times, milder conditions, and higher yields. asianpubs.org Exploring the application of ultrasound in the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

The following table summarizes some green chemistry approaches applicable to the synthesis of benzonitrile derivatives.

| Green Chemistry Approach | Description | Potential Benefits | Relevant Research |

| Use of Ionic Liquids | Employing ionic liquids as recyclable solvents and catalysts. | Reduced use of volatile organic solvents, simplified purification, potential for catalyst recycling. | Green synthesis of benzonitrile using an ionic liquid with multiple roles. rsc.orgrsc.org |

| Ultrasound-Assisted Synthesis | Utilizing high-frequency sound waves to accelerate chemical reactions. | Shorter reaction times, milder reaction conditions, increased yields, and reduced energy consumption. | Ultrasound-assisted synthesis of benzoin derivatives. asianpubs.org |

| Biocatalysis | Using enzymes or whole microorganisms to catalyze chemical transformations. | High selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. |

By focusing on these future research directions, the scientific community can continue to unlock the full potential of this compound, paving the way for the development of new materials and therapeutics with enhanced properties and a reduced environmental footprint.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(ethylamino)-3-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of a benzonitrile precursor followed by ethylamination. For example, nitration of 4-ethylaminobenzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the target compound. Optimization includes monitoring reaction temperature to avoid over-nitration and using quenching agents to isolate intermediates. Purity can be improved via recrystallization in ethanol/water mixtures .

- Key Parameters : Temperature control (0–5°C), molar ratios (1:1.2 nitrating agent:substrate), and solvent selection (e.g., dichloromethane for nitration).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare experimental H NMR data with computed spectra (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to nitro groups, δ 1.2–1.4 ppm for ethylamino -CH₃).

- IR : Look for characteristic peaks: C≡N stretch (~2230 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 206.1 and fragmentation patterns (e.g., loss of NO₂ or C₂H₅NH groups) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Stability tests (HPLC monitoring over 6 months) show <5% degradation under these conditions. Avoid aqueous environments to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The nitro group acts as a meta-directing electron-withdrawing group, while the ethylamino group donates electrons via resonance. Simulate transition states for reactions with nucleophiles (e.g., thiols) to predict regioselectivity .

- Case Study : Modeling the reaction with sodium ethoxide predicts substitution at the nitro group’s ortho position (activation energy ~25 kcal/mol) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method. For example:

- Polar aprotic solvents : DMSO (solubility >50 mg/mL at 25°C).

- Non-polar solvents : Toluene (<1 mg/mL at 25°C).

Discrepancies in literature may arise from impurities or residual solvents; purify via column chromatography (SiO₂, hexane:EtOAc 7:3) before testing .

Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano or varying ethylamino chain length) and test bioactivity (e.g., kinase inhibition assays).

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR tyrosine kinase). The nitro group may form hydrogen bonds with Lys721, while the ethylamino group interacts with hydrophobic pockets .

- Example : Analog 4-(propylamino)-3-nitrobenzonitrile showed 30% higher inhibitory activity in preliminary assays .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.